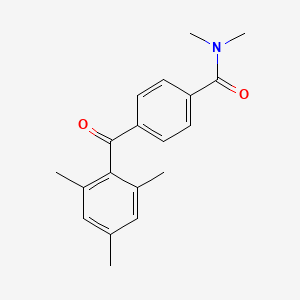![molecular formula C11H18N2O B5698673 2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)
2-[propyl(2-pyridinylmethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[propyl(2-pyridinylmethyl)amino]ethanol is a chemical compound that is widely used in scientific research. It is also known as PPM-18 or 2-PMAE. This compound is a derivative of pyridine and is used in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-[propyl(2-pyridinylmethyl)amino]ethanol is not fully understood. However, it is known to activate GPCRs, which in turn activate intracellular signaling pathways. The activation of GPCRs leads to the release of intracellular messengers such as cyclic AMP (cAMP) and calcium ions. These messengers then activate downstream signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the release of insulin from pancreatic beta cells. It also increases the release of dopamine from dopaminergic neurons in the brain. PPM-18 has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[propyl(2-pyridinylmethyl)amino]ethanol in lab experiments is its high binding affinity for GPCRs. This makes it a useful tool for studying GPCR signaling pathways. Another advantage is its stability in various solvents, which makes it easy to handle in lab experiments.
One of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-[propyl(2-pyridinylmethyl)amino]ethanol. One direction is the development of new drugs that target GPCRs using PPM-18 as a starting point. Another direction is the study of the role of GPCRs in various diseases, such as cancer and neurological disorders. Additionally, the use of PPM-18 in combination with other compounds may lead to the development of new therapies for various diseases.
Métodos De Síntesis
2-[propyl(2-pyridinylmethyl)amino]ethanol is synthesized by reacting 2-bromoethylamine hydrobromide with 2-pyridinemethanol in the presence of potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[propyl(2-pyridinylmethyl)amino]ethanol is used in various scientific research studies. It is commonly used as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction. PPM-18 is used to study the binding affinity of GPCRs and their downstream signaling pathways. It is also used in the development of new drugs that target GPCRs.
Propiedades
IUPAC Name |
2-[propyl(pyridin-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-7-13(8-9-14)10-11-5-3-4-6-12-11/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUPARCNWPFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)

![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)





